N-(3-Cyclopropoxy-2-isopropoxyphenyl)methanesulfonamide
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Overview
Description
N-(3-Cyclopropoxy-2-isopropoxyphenyl)methanesulfonamide is an organic compound with the molecular formula C13H19NO4S It is characterized by the presence of a sulfonamide group attached to a phenyl ring substituted with cyclopropoxy and isopropoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Cyclopropoxy-2-isopropoxyphenyl)methanesulfonamide typically involves the reaction of 3-cyclopropoxy-2-isopropoxyphenylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:
3-Cyclopropoxy-2-isopropoxyphenylamine+Methanesulfonyl chloride→this compound+HCl
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(3-Cyclopropoxy-2-isopropoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amines.
Scientific Research Applications
N-(3-Cyclopropoxy-2-isopropoxyphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Cyclopropoxy-2-isopropoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or research outcomes.
Comparison with Similar Compounds
Methanesulfonamide: A simpler sulfonamide with similar functional groups but lacking the cyclopropoxy and isopropoxy substituents.
N-(3-Cyclopropoxy-2-isopropylphenyl)methanesulfonamide: A closely related compound with a slight variation in the substituents on the phenyl ring.
Uniqueness: N-(3-Cyclopropoxy-2-isopropoxyphenyl)methanesulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both cyclopropoxy and isopropoxy groups can enhance its binding affinity and selectivity in biochemical assays.
Properties
Molecular Formula |
C13H19NO4S |
---|---|
Molecular Weight |
285.36 g/mol |
IUPAC Name |
N-(3-cyclopropyloxy-2-propan-2-yloxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C13H19NO4S/c1-9(2)17-13-11(14-19(3,15)16)5-4-6-12(13)18-10-7-8-10/h4-6,9-10,14H,7-8H2,1-3H3 |
InChI Key |
FTGJBLMLHQIINT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1OC2CC2)NS(=O)(=O)C |
Origin of Product |
United States |
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